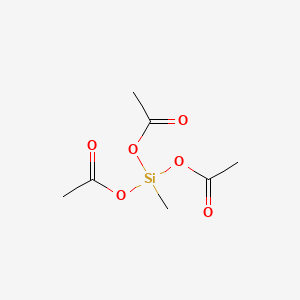

Methyltriacetoxysilane

描述

属性

IUPAC Name |

[diacetyloxy(methyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6Si/c1-5(8)11-14(4,12-6(2)9)13-7(3)10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPBVNWVPUZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027565 | |

| Record name | Methylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Alfa Aesar MSDS] | |

| Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltriacetoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Methyltriacetoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4253-34-3 | |

| Record name | Methyltriacetoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylsilanetriol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriacetoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsilanetriyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSILANETRIOL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FX3GZ7AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation via Reaction of Methyltrichlorosilane with Acetic Acid

Reaction Conditions and Process Description

- Reactants: Methyltrichlorosilane and glacial acetic acid.

- Solvent: An inert hydrocarbon solvent such as hexane, toluene, benzene, or mineral spirits is used in excess to facilitate the reaction.

- Catalysts/Additives: The presence of iron complexing agents (e.g., ethylenediaminetetraacetic acid, phenanthroline, hydroxyquinoline) is critical to prevent iron contamination which drastically reduces yield.

- Temperature and Time: The reaction is typically conducted by adding acetic acid slowly to a refluxing mixture of methyltrichlorosilane and solvent over 2.5 hours, followed by refluxing for an additional 3.5 hours. Subsequent distillation steps at atmospheric and reduced pressures (50–150°C and 60 Torr) are employed to remove solvent, excess acid, and byproducts.

- Reaction Duration: Total reaction time ranges from 0.5 to 10 hours depending on scale and conditions.

Reaction Mechanism

The chlorosilane reacts with acetic acid to substitute chlorine atoms with acetoxy groups, producing methyltriacetoxysilane and hydrochloric acid:

$$

\text{CH}3\text{SiCl}3 + 3 \text{CH}3\text{COOH} \rightarrow \text{CH}3\text{Si(OCOCH}3)3 + 3 \text{HCl}

$$

Effect of Iron and Iron Complexing Agents

Iron contamination in the reaction system leads to significant side reactions, reducing the yield of this compound and increasing byproducts such as siloxanes and high boilers. The addition of iron complexing agents stabilizes the reaction and increases the yield by over 20% by weight, standardizing batch-to-batch production.

Experimental Data and Yield Analysis

| Example | Reaction Conditions | Iron Presence | Iron Complexing Agent | Yield of this compound (wt. %) | Major Byproducts (wt. %) |

|---|---|---|---|---|---|

| 1 | Glass, iron-free system, reflux with hexane | None | None | 93.7 | Dimethyltetraacetoxydisiloxane 5.3, others minor |

| 2 | Same as Example 1 but with ferric chloride added | Present | None | 18.7 | Dimethyltetraacetoxydisiloxane 36.3, Tetraacetoxytricyclicsiloxane 22.8, High boilers 21.4 |

| 4 | Glass-lined steel, no added iron complexing agent | Trace (4 ppm) | None | 64.2 | Dimethyltetraacetoxydisiloxane 24.2, High boilers 7.1 |

| 5 | Same as Example 4 with ethylenediaminetetraacetic acid added | Trace (4 ppm) | EDTA (1 part) | 91.9 | Dimethyltetraacetoxydisiloxane 4.6, High boilers 0.7 |

Industrial Scale Production Considerations

- Equipment: Use of all-glass or glass-lined steel reactors to avoid iron contamination.

- Solvent Removal: Atmospheric and vacuum distillation steps to remove solvents and volatile impurities.

- Iron Control: Strict control of iron contamination and use of iron complexing agents to optimize yield.

- Reaction Monitoring: Chloride levels are reduced to below 100 ppm by prolonged reflux under reduced pressure to ensure purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Methyltrichlorosilane | 1.5 mole (e.g., 224.3 parts by weight) | Starting material |

| Acetic Acid | Excess (e.g., 315 parts by weight) | Glacial acetic acid preferred |

| Solvent | Hexane, toluene, benzene, mineral spirits | Used in excess, inert hydrocarbon solvents |

| Reaction Temperature | Reflux (~60–80°C), stripping at 50–150°C | Reflux during addition and post-addition |

| Reaction Time | 0.5 to 10 hours | Addition over 2.5 hours, reflux 3.5 hours typical |

| Iron Complexing Agent | 0.1–5% by weight of reactants | EDTA, phenanthroline, hydroxyquinoline preferred |

| Chloride Level in Product | <100 ppm | Achieved by vacuum reflux distillation |

| Yield of this compound | Up to 93.7% (lab), ~80% or more (industrial) | Dependent on iron contamination and process control |

Research Findings and Notes

- The presence of iron ions catalyzes side reactions leading to polymeric siloxane byproducts and reduces the yield of this compound dramatically.

- Iron complexing agents act by binding trace iron, preventing its catalytic effect on side reactions.

- The hydrolysis of this compound is rapid in moisture, so the product must be handled and stored under dry conditions.

- The reaction is sensitive to impurities and reaction vessel materials; glass or glass-lined equipment is preferred to minimize contamination.

- The stripping and distillation steps are critical for removing residual acid and chlorides to achieve high purity.

化学反应分析

Types of Reactions:

Hydrolysis: Methyltriacetoxysilane undergoes hydrolysis in the presence of moisture, releasing acetic acid and forming silanols.

Substitution Reactions: The compound can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Moisture: Hydrolysis occurs readily in the presence of water or moisture.

Acetic Acid: Used in the synthesis of this compound from methyl trichlorosilane.

Major Products Formed:

Silanols: Formed during hydrolysis.

Siloxanes: Produced from the reaction of silanols.

科学研究应用

Chemical Properties and Behavior

Methyltriacetoxysilane is characterized by its ability to undergo hydrolysis in the presence of moisture, resulting in the formation of acetic acid and silanol groups. This reactivity allows it to act as a coupling agent and crosslinker in various formulations. The hydrolysis process can be described by the following reaction:

Anti-Fouling Coatings

MTAS has been investigated for its use in anti-fouling coatings due to its ability to form stable siloxane networks. Research has shown that incorporating MTAS into polysiloxane formulations enhances resistance to biofouling, making it suitable for marine applications. A study demonstrated that coatings containing MTAS exhibited significantly reduced biofilm formation compared to traditional coatings .

Silicone Sealants

The compound is extensively used as a crosslinking agent in silicone sealants and adhesives. Its incorporation improves adhesion properties and enhances durability under environmental stressors such as moisture and temperature fluctuations. The final products are widely used in construction, automotive, and electronic applications .

Table 1: Performance Metrics of MTAS-Enhanced Coatings

| Property | Standard Coating | MTAS-Enhanced Coating |

|---|---|---|

| Biofilm Formation Rate | High | Low |

| Adhesion Strength | Moderate | High |

| Durability (Years) | 3 | 7 |

Silanization of Surfaces

This compound is utilized for silanization processes, where it modifies surfaces to improve hydrophobicity and adhesion properties. This application is particularly relevant in glass and metal treatments, where enhanced resistance to corrosion and staining is desired. The surface modification process typically involves the deposition of a silane layer that covalently bonds with the substrate.

Functionalization of Nanomaterials

MTAS has been employed to functionalize nanoparticles for various applications, including drug delivery systems and catalysis. By modifying the surface properties of nanoparticles, MTAS improves their stability and dispersibility in different solvents, which is crucial for their performance in biomedical applications .

Case Study: Nanoparticle Functionalization

In a study focusing on drug delivery systems, MTAS was used to modify silica nanoparticles, resulting in enhanced drug loading capacities and controlled release profiles. The modified nanoparticles demonstrated improved biocompatibility compared to unmodified counterparts .

Water Treatment

This compound has shown promise in water treatment applications due to its ability to form stable siloxane networks that can encapsulate pollutants. Its use in filter media has been studied, demonstrating effective removal of heavy metals from contaminated water sources.

Biodegradation Studies

Research indicates that the degradation products of MTAS, particularly acetic acid, are less toxic than many other silanes, making it an environmentally friendly option for various applications . Biodegradation studies have shown that acetic acid produced from MTAS hydrolysis is rapidly broken down in aquatic environments.

Table 2: Biodegradation Rates of MTAS Hydrolysis Products

| Substance | Biodegradation Rate (%) | Study Reference |

|---|---|---|

| Acetic Acid | 74 | National Institute of Technology and Evaluation (1993) |

| Silanol Products | Variable | Degussa-Huls (1995a) |

作用机制

相似化合物的比较

Methyltriethoxysilane (CAS 2031-67-6)

- Molecular Formula : C₇H₁₈O₃Si

- Molecular Weight : 178.31 g/mol

- Boiling Point : 143°C (at 760 mmHg)

- Hydrolysis Byproduct: Ethanol

- Applications: Primarily used as a precursor for silicone resins and surface modification agents. Unlike MTS, it forms ethanol upon hydrolysis, which is less corrosive than acetic acid, making it preferable in applications requiring milder byproducts .

Methyltrimethoxysilane (CAS 1185-55-3)

- Molecular Formula : C₄H₁₂O₃Si

- Molecular Weight : 136.22 g/mol

- Boiling Point : 102°C (at 760 mmHg)

- Hydrolysis Byproduct: Methanol

- Applications: Utilized in adhesives and surface treatments. Its smaller molecular size allows faster diffusion into substrates compared to MTS, but methanol release limits its use in enclosed environments .

| Property | This compound | Methyltrimethoxysilane |

|---|---|---|

| Hydrolysis Byproduct | Acetic acid | Methanol |

| Thermal Stability | Stable up to 85°C | Stable up to 90°C |

| Key Advantage | High hydrophobicity | Rapid curing |

Ethyltriethoxysilane (CAS 78-08-0)

- Molecular Formula : C₈H₂₀O₃Si

- Molecular Weight : 192.34 g/mol

- Boiling Point : 160°C (at 760 mmHg)

- Hydrolysis Byproduct: Ethanol

- Applications : Similar to MTS in creating hydrophobic coatings but with longer alkyl chains, enhancing flexibility in polymer matrices .

| Property | This compound | Ethyltriethoxysilane |

|---|---|---|

| Hydrophobicity | High (non-polar CH₃ group) | Moderate (longer C₂H₅ chain) |

| Mechanical Strength | Enhances stiffness | Improves flexibility |

Trimethylchlorosilane (CAS 75-79-6)

- Molecular Formula : C₃H₉ClSi

- Molecular Weight : 108.64 g/mol

- Boiling Point : 57°C (at 760 mmHg)

- Reactivity : Highly reactive with hydroxyl groups; releases HCl.

- Applications : Surface silylation agent. Unlike MTS, its chloride byproduct is corrosive, restricting use in sensitive applications .

| Property | This compound | Trimethylchlorosilane |

|---|---|---|

| Byproduct Corrosivity | Mild (acetic acid) | High (HCl) |

| Preferred Use Cases | Biomedical materials | Industrial silylation |

Research Findings and Performance Metrics

Hydrolysis Kinetics

Mechanical Properties in Composites

Thermal Stability

- MTS-derived materials retain stability up to 250°C, comparable to trimethoxysilanes but with better adhesion to inorganic substrates .

Market and Industrial Trends (2025 Outlook)

生物活性

Methyltriacetoxysilane (MTAS), also known as triacetoxy(methyl)silane, is a silane compound with significant applications in various fields, including materials science and medicine. Its biological activity has garnered attention due to its potential cytotoxic effects, interaction with cellular processes, and applications in biomedical contexts.

This compound is primarily utilized as a cross-linking agent in the synthesis of silicone polymers. The compound hydrolyzes in the presence of moisture to produce silanols and acetic acid, which can subsequently react to form siloxanes. This hydrolysis is crucial for its role in modifying the properties of materials, enhancing water resistance, durability, and adhesion in silicone rubber applications.

Biochemical Pathways

- Hydrolysis : In aqueous environments, MTAS rapidly hydrolyzes to generate silanols and acetic acid. The half-life of this reaction is significantly short, indicating that the biological effects observed are often due to the resultant acetic acid rather than the silane itself .

- Cellular Effects : Research indicates that MTAS can influence various cellular functions by modifying the extracellular matrix (ECM) and altering cell adhesion properties. At low concentrations, it may enhance cell proliferation, while at higher concentrations, it exhibits cytotoxicity leading to apoptosis .

Cytotoxicity Studies

MTAS has been studied for its cytotoxic effects across various cell lines. Notably, it has shown:

- Cytotoxicity : At elevated doses, MTAS can induce significant cytotoxic effects in cultured cells. For instance, studies have demonstrated that high concentrations can lead to cell death through apoptotic pathways.

- Dosage Effects : Animal studies indicate that low doses may promote cell adhesion and growth, while high doses result in toxicity. This duality underscores the importance of dosage in therapeutic applications.

Mutagenicity and Genotoxicity

MTAS has been evaluated for its potential mutagenic effects:

- Bacterial Gene Mutation Assays : Tests indicate that MTAS does not induce chromosomal aberrations or mutations in bacterial models, suggesting a relatively low risk for genotoxic effects under controlled conditions .

- In Vitro Studies : Further investigations on mammalian cells showed no significant mutagenic impact at standard exposure levels .

Applications in Medicine

MTAS is increasingly used in medical applications due to its biocompatibility and ability to form stable silicone structures:

- Facial Prostheses : It is utilized in creating medical-grade silicone for facial prostheses, where its properties enhance the durability and aesthetic qualities of the material.

- Drug Delivery Systems : The compound's ability to modify surface properties makes it a candidate for drug delivery systems where controlled release and biocompatibility are essential.

Case Studies and Research Findings

Several case studies highlight the practical applications and biological assessments of MTAS:

常见问题

Q. What are the standard laboratory synthesis methods for Methyltriacetoxysilane, and how are reaction conditions optimized?

this compound is typically synthesized via dehydrochlorination of trichloromethylsilane with acetic acid. Key parameters include maintaining anhydrous conditions to prevent premature hydrolysis and controlling stoichiometric ratios (e.g., 1:3 molar ratio of trichloromethylsilane to acetic acid). Temperature is critical—reactions often proceed at 50–70°C under nitrogen to minimize side reactions. Post-synthesis, vacuum distillation is used to isolate the product, with purity assessed via GC-MS or NMR .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- NMR Spectroscopy : ¹H and ²⁹Si NMR confirm molecular structure and detect impurities (e.g., residual acetic acid or silanol groups).

- FTIR : Identifies functional groups (e.g., Si-OAc at ~1740 cm⁻¹).

- Chromatography : GC-MS ensures purity, while HPLC monitors hydrolysis kinetics.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles .

Advanced Research Questions

Q. How does this compound function as a crosslinker in condensation-cure silicones, and what factors govern its reactivity?

this compound releases acetic acid upon hydrolysis, enabling silanol condensation to form Si-O-Si networks. Reaction efficiency depends on:

- Humidity : Higher moisture accelerates hydrolysis but may cause uneven curing.

- Catalysts : Tin-based catalysts (e.g., dibutyltin dilaurate) enhance crosslinking rates.

- Substrate Compatibility : Hydrophobic surfaces require pre-treatment to ensure adhesion.

Experimental Design Tip : Use rheometry to monitor viscosity changes during curing and FTIR to track acetic acid release kinetics .

Q. In ceramic nanocomposites, how does this compound improve mechanical properties, and what processing parameters are critical?

this compound acts as a binder in Al₂O₃ nanorod composites, enhancing interfacial adhesion. Key parameters include:

- Dispersion : Sonication in ethanol ensures uniform nanorod distribution.

- Curing Temperature : 95°C optimizes crosslinking without degrading the matrix.

- Nanoindentation Testing : Measures hardness (e.g., 20 nm composites show ~3 GPa) and elastic modulus.

Data Conflict Resolution : Discrepancies in reported hardness values may arise from variations in nanorod alignment or curing time. Replicate experiments under controlled humidity (≤40% RH) to standardize results .

Methodological Challenges and Solutions

Q. How can computational modeling predict this compound’s hydrolysis pathways, and what software tools are validated?

Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model hydrolysis mechanisms. Parameters:

- Solvent Effects : Include water clusters to simulate aqueous environments.

- Transition States : Identify energy barriers for acetic acid release.

- Validation : Compare computed activation energies (~25–30 kJ/mol) with experimental Arrhenius plots from kinetic studies.

Limitation : Models may underestimate steric effects in bulkier silanes. Cross-validate with experimental IR and NMR data .

Key Research Gaps and Recommendations

- Contradictions in Crosslinking Efficiency : Some studies report incomplete curing in humid environments. Investigate co-crosslinkers (e.g., tetraethoxysilane) to improve network density .

- Nanocomposite Scalability : Hydrothermal methods (e.g., 95°C for 24 hours) yield lab-scale composites but lack scalability. Pilot trials with spray coating or hot-pressing (Figure 1 in ) are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。